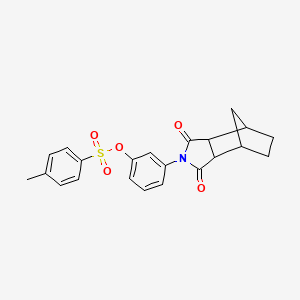![molecular formula C11H11N5O B11678375 5-[(2E)-2-(3-methylbenzylidene)hydrazinyl]-1,2,4-triazin-3(2H)-one](/img/structure/B11678375.png)
5-[(2E)-2-(3-methylbenzylidene)hydrazinyl]-1,2,4-triazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2E)-2-(3-méthylbenzylidène)hydrazinyl]-1,2,4-triazin-3(2H)-one est un composé chimique appartenant à la classe des dérivés de la triazine. Les composés triaziniques sont connus pour leurs diverses applications dans différents domaines, notamment l'agriculture, la pharmacie et la science des matériaux.
Méthodes De Préparation
La synthèse de 5-[(2E)-2-(3-méthylbenzylidène)hydrazinyl]-1,2,4-triazin-3(2H)-one implique généralement la réaction de la 3-méthylbenzaldéhyde avec l'hydrate d'hydrazine pour former l'hydrazone correspondante. Cet intermédiaire est ensuite mis à réagir avec le chlorure de cyanurique dans des conditions contrôlées pour obtenir le dérivé triazinique souhaité. Les conditions réactionnelles, telles que la température, le solvant et le temps de réaction, sont optimisées pour obtenir des rendements élevés et une pureté élevée du produit final.
Analyse Des Réactions Chimiques
5-[(2E)-2-(3-méthylbenzylidène)hydrazinyl]-1,2,4-triazin-3(2H)-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, ce qui entraîne la formation de produits réduits.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où les groupes hydrazinyl ou méthylbenzylidène sont remplacés par d'autres groupes fonctionnels. Les réactifs courants pour ces réactions comprennent les halogénures d'alkyle et les chlorures d'acyle.
Condensation : Le composé peut participer à des réactions de condensation avec divers composés carbonylés, conduisant à la formation de nouvelles structures hétérocycliques.
Applications De Recherche Scientifique
5-[(2E)-2-(3-méthylbenzylidène)hydrazinyl]-1,2,4-triazin-3(2H)-one possède plusieurs applications en recherche scientifique, notamment :
Biologie : Le composé a été étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, antivirales et anticancéreuses. Il est utilisé dans le développement de nouveaux agents thérapeutiques.
Médecine : Le composé est étudié pour son utilisation potentielle dans la conception et le développement de médicaments, en particulier dans la création de nouveaux médicaments ayant une efficacité accrue et des effets secondaires réduits.
Industrie : Le composé est utilisé dans la production de produits chimiques de spécialité et de matériaux avancés, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme d'action de 5-[(2E)-2-(3-méthylbenzylidène)hydrazinyl]-1,2,4-triazin-3(2H)-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la prolifération cellulaire, conduisant à des effets anticancéreux. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Mécanisme D'action
The mechanism of action of 5-[(2E)-2-[(3-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins or nucleic acids. The exact pathways and molecular targets are still under investigation, but its hydrazone and triazine moieties are believed to play crucial roles in its activity.
Comparaison Avec Des Composés Similaires
5-[(2E)-2-(3-méthylbenzylidène)hydrazinyl]-1,2,4-triazin-3(2H)-one peut être comparé à d'autres dérivés de la triazine, tels que :
5-[(2E)-2-(4-nitrobenzylidène)hydrazinyl]-1,2,4-triazin-3-ol : Ce composé présente un groupe nitrobenzylidène au lieu d'un groupe méthylbenzylidène, ce qui peut entraîner des propriétés chimiques et biologiques différentes.
5-[(2E)-2-(4-chlorobenzylidène)hydrazinyl]-1,2,4-triazin-3(2H)-one :
5-[(2E)-2-(4-méthylbenzylidène)hydrazinyl]-1,2,4-triazin-3(2H)-one : Ce composé est similaire au composé cible mais avec un motif de substitution différent sur le groupe benzylidène.
Propriétés
Formule moléculaire |
C11H11N5O |
|---|---|
Poids moléculaire |
229.24 g/mol |
Nom IUPAC |
5-[(2E)-2-[(3-methylphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C11H11N5O/c1-8-3-2-4-9(5-8)6-12-15-10-7-13-16-11(17)14-10/h2-7H,1H3,(H2,14,15,16,17)/b12-6+ |
Clé InChI |
RMUCYICZRHHZRF-WUXMJOGZSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)/C=N/NC2=NC(=O)NN=C2 |
SMILES canonique |
CC1=CC(=CC=C1)C=NNC2=NC(=O)NN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{5-[(2,5-dimethoxyphenyl)carbamoyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl acetate](/img/structure/B11678298.png)
![(5Z)-5-{2-[2-(4-tert-butylphenoxy)ethoxy]-5-chlorobenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678306.png)
![(E)-N-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]-1-(4-methoxyphenyl)methanimine](/img/structure/B11678312.png)
![3',5'-dimethyl-1'-phenyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H,1'H-3,4'-bipyrazole-5-carbohydrazide](/img/structure/B11678324.png)
![2-({2-Oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11678328.png)

![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11678348.png)
![(5Z)-5-[4-(2-bromoethoxy)-3-methoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678356.png)
![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678361.png)
![5-({4-[2-(4-Tert-butylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11678364.png)
![6-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)hexanamide](/img/structure/B11678370.png)
![Ethyl 2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11678379.png)
![(5E)-3-Ethyl-5-{[5-(3-methyl-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11678389.png)
![3-chloro-5-(4-chlorophenyl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11678397.png)
